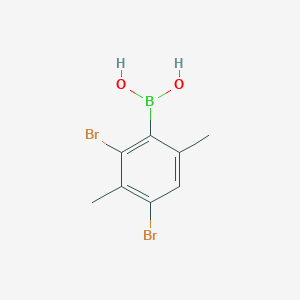
2,4-Dibromo-3,6-Dimethylphenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dibromo-3,6-Dimethylphenylboronic acid is an organoboron compound that is widely used in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction. This compound is characterized by the presence of two bromine atoms and two methyl groups attached to a phenyl ring, along with a boronic acid functional group. The unique structure of this compound makes it a valuable reagent in the formation of carbon-carbon bonds, which is a fundamental process in the synthesis of various organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-3,6-Dimethylphenylboronic acid typically involves the bromination of 3,6-Dimethylphenylboronic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction conditions often include a solvent like dichloromethane or acetonitrile and may require heating to facilitate the bromination process.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-3,6-Dimethylphenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction forms a carbon-carbon bond, resulting in the formation of biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing functional groups.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.
Solvents: Dichloromethane, acetonitrile, and ethanol are commonly used solvents.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation reactions.
Substituted Phenylboronic Acids: Formed through substitution reactions.
Scientific Research Applications
2,4-Dibromo-3,6-Dimethylphenylboronic acid is utilized in various scientific research applications, including:
Organic Synthesis: As a key reagent in the synthesis of complex organic molecules.
Medicinal Chemistry: In the development of pharmaceuticals and biologically active compounds.
Material Science: In the synthesis of polymers and advanced materials with specific properties.
Catalysis: As a ligand or catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2,4-Dibromo-3,6-Dimethylphenylboronic acid in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid group transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylphenylboronic acid: Similar structure but lacks bromine atoms.
3,5-Dibromo-4-Hydroxyphenylboronic acid: Contains bromine atoms but has a hydroxyl group instead of methyl groups.
4-Formylphenylboronic acid: Contains a formyl group instead of bromine and methyl groups.
Uniqueness
2,4-Dibromo-3,6-Dimethylphenylboronic acid is unique due to the presence of both bromine and methyl groups on the phenyl ring, which provides distinct reactivity and selectivity in chemical reactions. This compound’s ability to participate in Suzuki-Miyaura coupling with high efficiency makes it a valuable reagent in organic synthesis.
Properties
Molecular Formula |
C8H9BBr2O2 |
|---|---|
Molecular Weight |
307.78 g/mol |
IUPAC Name |
(2,4-dibromo-3,6-dimethylphenyl)boronic acid |
InChI |
InChI=1S/C8H9BBr2O2/c1-4-3-6(10)5(2)8(11)7(4)9(12)13/h3,12-13H,1-2H3 |
InChI Key |
MGFZVRPJMQSDSO-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C(=C(C=C1C)Br)C)Br)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















